![molecular formula C21H19F3N4O2S B302122 N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide, also known as ETAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation, including tyrosine kinase, topoisomerase II, and DNA polymerase. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. It has also been reported to exhibit antimicrobial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery, and the study of its mechanism of action in various diseases. Additionally, further research is needed to evaluate the safety and toxicity of this compound in vivo.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
Synthesemethoden
The synthesis of N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide involves the reaction between 2-amino-3-(trifluoromethyl)aniline and 2-(2-ethoxybenzylidene)malonic acid hydrazide in the presence of acetic acid as a catalyst. The product is then treated with thionyl chloride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anticancer, antimicrobial, and antifungal activities. It has also been shown to possess anti-inflammatory and antioxidant properties.
Eigenschaften
Molekularformel |
C21H19F3N4O2S |
---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19F3N4O2S/c1-2-30-18-9-4-3-6-14(18)12-25-28-19(29)11-17-13-31-20(27-17)26-16-8-5-7-15(10-16)21(22,23)24/h3-10,12-13H,2,11H2,1H3,(H,26,27)(H,28,29)/b25-12+ |
InChI-Schlüssel |
UUWRNRXRVMAYBZ-BRJLIKDPSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.